molecular formula C20H14N2O4 B2891390 2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide

2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide

Cat. No.: B2891390
M. Wt: 346.3 g/mol
InChI Key: HSYUWLOZMGPYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GNF-PF-78 involves several steps, starting with the preparation of the tetrahydro-β-carboline scaffold. This scaffold is then modified through various chemical reactions to introduce the benzofuran-2-carboxamide moiety, which is essential for its antimalarial activity . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

GNF-PF-78 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GNF-PF-78 has several scientific research applications, including:

Comparison with Similar Compounds

GNF-PF-78 is similar to other tetrahydro-β-carboline derivatives, such as MMV008138 and cipargamin, which are also being studied for their antimalarial properties . GNF-PF-78 is unique in its specific structure and the presence of the benzofuran-2-carboxamide moiety, which is essential for its activity . Other similar compounds include:

These compounds share some structural similarities with GNF-PF-78 but differ in their specific substituents and overall activity profiles.

Properties

IUPAC Name

2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)benzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-11-15(20(25)22-10-12-5-4-8-21-9-12)16-17(23)13-6-2-3-7-14(13)18(24)19(16)26-11/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYUWLOZMGPYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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